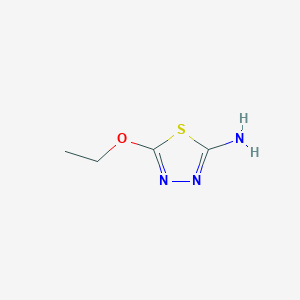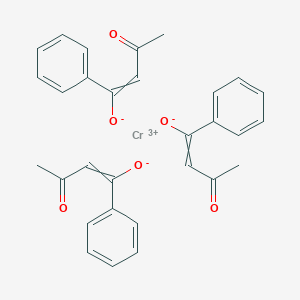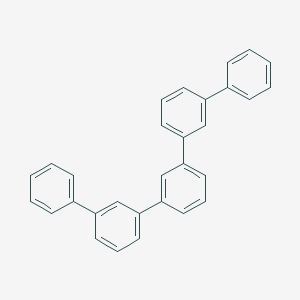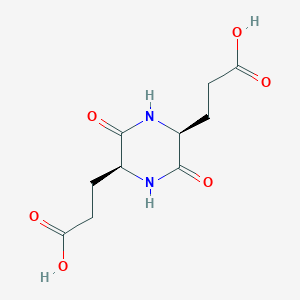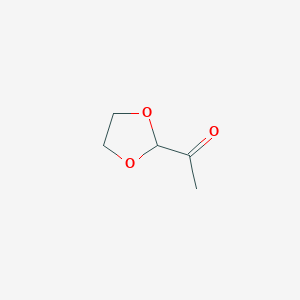
Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) is a chemical compound that is related to other compounds such as 2-(1,3-Dioxolan-2-yl)-1-(3-fluoro-phenyl)-ethanone and 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone . These compounds have a molecular structure that includes a 1,3-dioxolane ring .
Synthesis Analysis
The synthesis of compounds similar to Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) has been reported in various studies. For instance, a simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide was developed, based on glucose as an eco-friendly reductant .Molecular Structure Analysis
The molecular structure of Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) and similar compounds includes a 1,3-dioxolane ring . This ring structure is a key feature of these compounds and contributes to their chemical properties and reactivity.Chemical Reactions Analysis
The chemical reactions involving Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) and similar compounds are diverse. For example, the reduction of nitro compounds is a widely used method for synthesizing azoxybenzenes .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) and similar compounds depend on their molecular structure. For instance, 2-(1,3-Dioxolan-2-yl)-1-(3-fluoro-phenyl)-ethanone has a molecular weight of 210.2 .Safety And Hazards
Direcciones Futuras
The future directions for research on Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) and similar compounds are promising. They have a wide range of applications in scientific research, including their use as liquid crystals, natural and synthetic compounds with various biological activities, ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .
Propiedades
IUPAC Name |
1-(1,3-dioxolan-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)5-7-2-3-8-5/h5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEVZYJHSSNNDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-YL)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

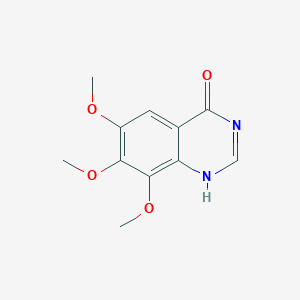
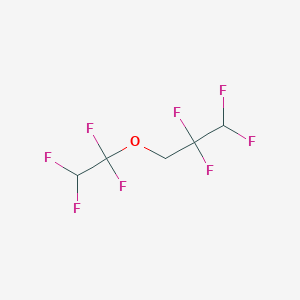
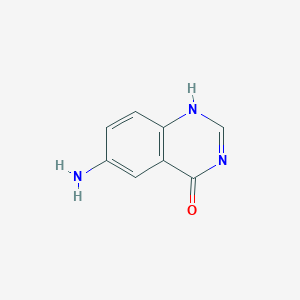
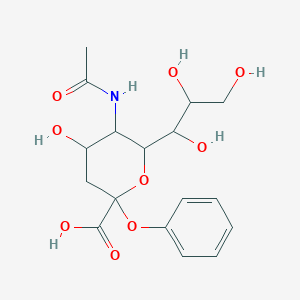
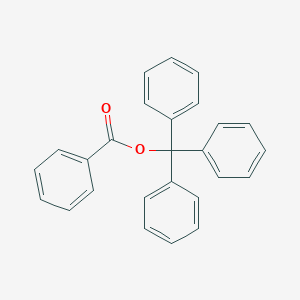
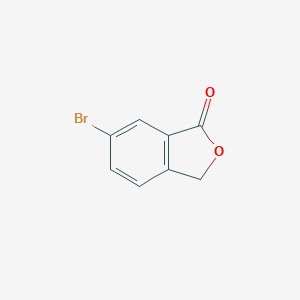
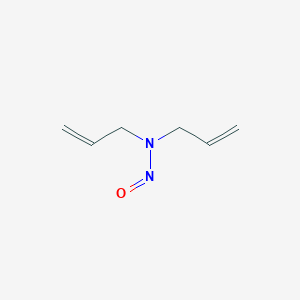
![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)

